molecular formula C17H23ClN2O3S B7050687 (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone

(3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone

Cat. No.: B7050687
M. Wt: 370.9 g/mol
InChI Key: JNTKKKCYXFPFBT-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methylphenyl group with a pyrrolidinylsulfonylpiperidinyl moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(3-chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c1-13-10-14(12-15(18)11-13)17(21)19-8-4-16(5-9-19)24(22,23)20-6-2-3-7-20/h10-12,16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTKKKCYXFPFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl structures. The chlorination of the methylphenyl group is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The sulfonylation of the piperidinyl group is carried out using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing the binding sites of enzymes and receptors.

Medicine

In medicine, this compound may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities, such as anti-inflammatory or anticancer properties, are subjects of ongoing research.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-5-methylphenyl)methanol
  • (3-Chloro-5-methylphenyl)phenylmethanone
  • (3-Chloro-5-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone stands out due to its combination of a chlorinated methylphenyl group with a pyrrolidinylsulfonylpiperidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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